molecular formula C7H9NO4 B3265752 Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 40970-28-3

Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B3265752
CAS RN: 40970-28-3
M. Wt: 171.15 g/mol
InChI Key: ZGEXECARSHKGEH-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The molecular formula of this compound is CHNO, with an average mass of 201.177 Da and a monoisotopic mass of 201.063721 Da .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the Cu-assisted cycloisomerization of alkynyl imines . These methods are highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FTIR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their positions in the molecule, and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. The compound can undergo various types of reactions, including condensation, cyclization, and oxidation . The specific reactions and their mechanisms would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the compound appears as white crystals, with a melting point of 161–163 °C . Its FTIR and NMR spectra provide information about its functional groups and molecular structure .

Future Directions

The future directions for research on “Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate” could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could also be explored for potential therapeutic uses .

properties

IUPAC Name

methyl 3-hydroxy-1-methyl-5-oxo-2H-pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-8-3-4(9)5(6(8)10)7(11)12-2/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXECARSHKGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=C(C1=O)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715981
Record name Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40970-28-3
Record name NSC156904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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